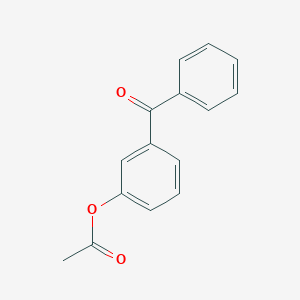

3-Acetoxybenzophenone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-benzoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSGBGVLSLEIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345871 | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-18-0 | |

| Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxybenzophenone and Its Analogues

Direct Esterification and Acylation Strategies for Hydroxybenzophenones

Direct esterification and acylation of hydroxybenzophenones represent the most straightforward and traditional approaches for the synthesis of 3-acetoxybenzophenone. These methods involve the reaction of a hydroxyl-substituted benzophenone (B1666685) with an acylating agent.

The esterification of phenols, however, is often reported to be less efficient than that of alkanols. google.com A common method involves the reaction of a hydroxybenzophenone with a carboxylic acid or its more reactive derivatives, such as acid anhydrides or acyl chlorides, often in the presence of a catalyst. For instance, the reaction of 3-hydroxybenzophenone (B44150) with acetic anhydride (B1165640) is a typical method for producing this compound. This reaction can be facilitated by the use of a base or an acid catalyst.

Research has shown that the choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. For example, the use of a strong acid catalyst like sulfuric acid can drive the esterification of phenols with carboxylic acids. google.com In some cases, a two-step process involving initial esterification with a carboxylic acid followed by the use of an anhydride can be employed to drive the reaction to completion. google.com

Another approach is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone. oup.comajchem-a.com While this is typically used to synthesize hydroxybenzophenones from phenyl esters, the reverse reaction's principles highlight the dynamics of ester formation and cleavage. The acylation of phenols can also be achieved using acyl chlorides in the presence of a simple catalytic agent. ajchem-a.com

Metal-Catalyzed Coupling Reactions for Benzophenone Scaffold Assembly

Metal-catalyzed cross-coupling reactions are powerful tools for constructing the core benzophenone scaffold, which can then be further functionalized. These reactions have become indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch

Palladium- and copper-catalyzed reactions, such as the Suzuki, Heck, and Negishi reactions, are prominent examples. chemie-brunschwig.ch For instance, the Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst to form C-C bonds. chemie-brunschwig.ch The Negishi cross-coupling reaction utilizes organozinc reagents with aryl, alkenyl, or alkynyl halides, catalyzed by palladium or nickel. chemie-brunschwig.ch

While these methods are primarily for C-C bond formation to build the benzophenone skeleton, they can be adapted for the synthesis of precursors to this compound. For example, a suitably substituted aryl halide could be coupled with an appropriate partner to form a hydroxybenzophenone, which is then esterified.

Furthermore, copper-catalyzed N-imination of boronic acids with O-acyl ketoximes has been explored, demonstrating the utility of metal catalysis in forming related structures. nih.gov The choice of metal catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, in certain copper-catalyzed cross-couplings, moving from O-acetyl to O-pentafluorobenzoyl oximes allowed for lower catalyst loadings and milder reaction temperatures. nih.gov

Recent advancements include tandem photoredox and copper catalysis for the cross-coupling of alkyl N-hydroxyphthalimide esters with benzophenone imines, which can be hydrolyzed to primary amines. researchgate.net This highlights the expanding scope of metal-catalyzed reactions in synthesizing complex benzophenone derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds and can be adapted for the preparation of acetoxybenzophenones. mdpi.comnih.gov

The use of microwave irradiation can enhance the efficiency of both the esterification step and the construction of the benzophenone framework. For example, a one-pot, two-step microwave-assisted synthesis of hydantoins from amino acids has been reported, showcasing the potential for rapid and efficient reactions. beilstein-journals.org This approach often aligns with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.com

In the context of this compound synthesis, microwave assistance can be applied to the direct esterification of 3-hydroxybenzophenone with acetic anhydride. The focused heating provided by microwaves can lead to a significant rate enhancement. Furthermore, microwave-assisted synthesis can be performed under solvent-free conditions, further increasing its environmental friendliness. rsc.org

Research has demonstrated the successful application of microwave irradiation in various organic transformations, including the synthesis of 1,2,3-triazoles and 3-sulfenylindoles, indicating its broad applicability. rsc.orgrsc.org The optimization of parameters such as temperature, time, and solvent (if any) is key to maximizing the benefits of this technique.

Green Chemistry Approaches in Acetoxybenzophenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals, including acetoxybenzophenones.

Key green chemistry strategies applicable to this synthesis include the use of safer solvents (like water), catalysts instead of stoichiometric reagents, and energy-efficient methods like microwave heating. mdpi.comrsc.org For instance, performing reactions in water, if feasible, is a significant step towards a greener process. nih.gov

One approach is the use of solid acid catalysts, such as zeolites or alumina-supported heteropoly acids, for acylation and esterification reactions. dntb.gov.uamdpi.com These catalysts are often reusable, reducing waste and cost. The gas-phase acylation of phenol (B47542) with acetic acid over solid acid catalysts has been studied as a green alternative for producing hydroxyacetophenones, a related class of compounds. researchgate.net

Another green strategy is the development of one-pot syntheses, which reduce the number of workup and purification steps, thereby minimizing solvent use and waste generation. nih.gov The Claisen-Schmidt condensation for synthesizing benzalacetone in a surfactant-free emulsion system is an example of a green process design with high selectivity. nih.gov

The overarching goal is to develop synthetic routes that are not only efficient but also environmentally benign. rsc.org This involves a holistic assessment of the entire process, from starting materials to final product isolation.

Chemoenzymatic and Biocatalytic Routes to Benzophenone Derivatives

Chemoenzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative for the synthesis of benzophenone derivatives. rsc.org These approaches utilize enzymes or whole-cell systems to catalyze specific chemical transformations under mild conditions. researchgate.net

Enzymes, such as lipases, can be used for the regioselective acylation of polyhydroxy compounds, which could be applied to the synthesis of acetoxybenzophenones from dihydroxybenzophenone (B1166750) precursors. Biocatalysis can also be employed in the synthesis of the benzophenone scaffold itself. For example, alcohol dehydrogenases (ADHs) and aldo-keto reductases can catalyze the reduction of ketones to alcohols, a key transformation in the synthesis of chiral benzophenone derivatives. mdpi.com

While the direct enzymatic synthesis of this compound may not be widely reported, the principles of biocatalysis are applicable. For example, a lipase (B570770) could potentially catalyze the esterification of 3-hydroxybenzophenone with an acyl donor. The use of whole-cell biocatalysts, such as Candida zeylanoides, has been explored for performing reductions of benzophenone derivatives. researchgate.net These methods align well with green chemistry principles due to their use of renewable catalysts and mild reaction conditions. rsc.org

Mechanistic Investigations of 3 Acetoxybenzophenone Reactivity

Photochemical Reaction Mechanisms of Acetoxybenzophenones

The core of acetoxybenzophenone's reactivity lies in the behavior of its benzophenone (B1666685) moiety upon photoexcitation. The absorption of ultraviolet light promotes the molecule from its ground state to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable and longer-lived triplet excited state (T1). This triplet state, specifically the n-π* state, is diradical in nature and is the primary driver for the subsequent chemical reactions.

One of the most characteristic reactions of excited benzophenones is Hydrogen Atom Transfer (HAT). The triplet excited state of the benzophenone core is a potent hydrogen abstractor. nih.gov This process is a key step in many synthetic transformations, including C-H functionalization. mdpi.com

Upon photochemical excitation, the triplet state of the diaryl ketone can abstract a hydrogen atom from a suitable donor, such as an aliphatic C-H bond. nih.govscispace.comresearchgate.net This generates a ketyl radical and a new carbon-centered radical from the hydrogen donor substrate. youtube.com The efficiency of this process is dependent on the bond dissociation energy (BDE) of the C-H bond being targeted. mdpi.com In biological systems, effective H-donors can include the C-H bonds on the backbone of amino acids. researchgate.net The general mechanism involves the interaction of the half-filled n-orbital on the carbonyl oxygen of the excited ketone with the σ C-H orbital of the hydrogen donor. youtube.com

| Feature | Description |

| Excited State | Triplet (T1) n-π* state |

| Primary Process | Abstraction of a hydrogen atom from a donor molecule |

| Intermediates | Ketyl radical (from acetoxybenzophenone) and a substrate radical |

| Driving Force | The diradical character of the excited triplet state |

| Key Application | Generation of radical intermediates for C-H functionalization |

In the realm of photoredox catalysis, excited acetoxybenzophenones can participate in reactions via two primary quenching pathways: electron transfer and energy transfer. scispace.comprinceton.edu The choice of pathway is crucial and dictates the subsequent chemical transformations.

Energy Transfer (EnT): In this pathway, the excited photocatalyst (sensitizer) transfers its triplet energy to a substrate molecule without a net electron exchange. princeton.edumsu.edu This process elevates the substrate to its own triplet excited state, which can then undergo further reactions. msu.edu For this to occur efficiently, the triplet energy of the sensitizer (B1316253) must be higher than that of the substrate. Benzophenone and its derivatives are often used as triplet sensitizers for this purpose. msu.edu

Electron Transfer (ET): This process involves the transfer of a single electron between the excited photocatalyst and a substrate. diva-portal.org The excited state can be either oxidized (by donating an electron) or reduced (by accepting an electron), generating a radical ion of the photocatalyst and a radical ion of the substrate. nih.gov These radical ions are highly reactive intermediates that drive the catalytic cycle forward. diva-portal.org The feasibility of electron transfer is governed by the redox potentials of the excited photocatalyst and the substrate.

| Pathway | Mechanism | Outcome | Requirement |

| Energy Transfer | Non-radiative transfer of excitation energy from the photocatalyst to a substrate. msu.edu | Generates the triplet excited state of the substrate. | The triplet energy of the photocatalyst must be greater than that of the substrate. |

| Electron Transfer | The excited photocatalyst either accepts an electron from or donates an electron to a substrate. diva-portal.org | Formation of radical cations and radical anions. nih.gov | Favorable redox potentials between the photocatalyst and the substrate. |

Photochemical α-cleavage, also known as a Norrish Type I reaction, is a process where the bond adjacent to the carbonyl group (the α-bond) undergoes homolytic cleavage upon photoexcitation. dicp.ac.cn This reaction directly generates two radical fragments: an acyl radical and an alkyl/aryl radical. libretexts.org

For diaryl ketones like 3-acetoxybenzophenone, the α-cleavage reaction involves the breaking of the carbon-carbon bond between the carbonyl group and one of the phenyl rings. However, this pathway is generally less efficient for benzophenones compared to other photochemical processes like hydrogen atom transfer. dicp.ac.cn The strength of the bond between the carbonyl carbon and the sp²-hybridized carbon of the aromatic ring makes this cleavage less favorable than in aliphatic ketones. Nevertheless, under certain conditions, it can serve as a pathway for generating acyl and aryl radicals.

Oxime esters are a class of compounds widely used as Type I photoinitiators, which generate free radicals upon direct irradiation. researchgate.net The photochemical reactivity of these compounds often relies on a chromophore that absorbs light, which can be a benzophenone derivative. The primary photochemical event is the efficient cleavage of the weak N–O bond in the oxime ester moiety. capes.gov.br

Upon light absorption by the chromophoric part of the molecule, the absorbed energy leads to the dissociation of the N–O bond. This homolytic cleavage results in the formation of an iminyl radical and an acyloxyl radical. capes.gov.br The acyloxyl radical is often unstable and can undergo rapid decarboxylation (loss of CO2) to generate a new carbon-centered radical. capes.gov.br Both the iminyl radical and the radical formed after decarboxylation are capable of initiating polymerization or other radical-mediated reactions.

Dual Catalytic Systems Involving Acetoxybenzophenones

The combination of photoredox catalysis with other catalytic manifolds, particularly transition metal catalysis, has emerged as a powerful strategy in synthetic chemistry. researchgate.netosti.govprinceton.edu This dual catalytic approach allows for the execution of transformations that are inaccessible to either catalytic system alone.

A prominent example of dual catalysis involves the synergy between a benzophenone photosensitizer and a nickel catalyst to achieve C-H functionalization, such as arylation. nih.govscispace.comsemanticscholar.org This metallaphotoredox system leverages the distinct roles of each catalyst to construct new chemical bonds under mild conditions. rsc.org

The proposed mechanism for a C(sp³)–H arylation reaction proceeds as follows:

Photoexcitation and HAT: The benzophenone derivative (e.g., this compound) absorbs light and forms its excited triplet state. This excited state then abstracts a hydrogen atom from an unactivated C(sp³)–H bond of the substrate, generating a carbon-centered radical. nih.govscispace.comresearchgate.net

Entry into the Nickel Cycle: The generated alkyl radical enters a nickel catalytic cycle. It can add to a Ni(0) or Ni(I) species.

Cross-Coupling: The resulting organonickel intermediate then reacts with an aryl halide through a process involving oxidative addition and reductive elimination, ultimately forming the new C(sp³)–C(sp²) bond and regenerating the active nickel catalyst. scispace.comsemanticscholar.org

In this synergistic system, the benzophenone photocatalyst is responsible for generating the key radical intermediate via HAT, while the nickel complex mediates the crucial bond-forming cross-coupling event. scispace.com

| Catalyst Component | Role in the Catalytic Cycle |

| Acetoxybenzophenone (Photocatalyst) | Absorbs visible light to reach an excited triplet state. scispace.com |

| Abstracts a hydrogen atom from the substrate to generate a carbon-centered radical. nih.gov | |

| Nickel Complex (Transition Metal Catalyst) | Engages the carbon-centered radical generated by the photocatalyst. scispace.com |

| Mediates the cross-coupling reaction with a coupling partner (e.g., aryl halide). semanticscholar.org | |

| Facilitates the final C-C bond formation via reductive elimination. rsc.org |

Detailed Catalytic Cycles and Identification of Key Intermediates

While specific catalytic cycles for this compound are not extensively detailed in the literature, the general mechanism for benzophenone-sensitized reactions provides a strong framework. Benzophenone derivatives are widely used as photocatalysts, particularly for hydrogen abstraction reactions. The process is initiated by the absorption of UV light, which promotes the benzophenone moiety to an excited singlet state (S1), followed by rapid intersystem crossing to a more stable triplet state (T1).

The triplet state of benzophenone is a diradical and is the primary reactive species in most photocatalytic cycles. This triplet state can abstract a hydrogen atom from a suitable donor molecule (R-H), generating a ketyl radical and a new radical from the donor (R•).

Proposed Catalytic Cycle for Hydrogen Abstraction:

Photoexcitation: this compound absorbs a photon (hν) to form the excited singlet state.

Intersystem Crossing: The singlet state rapidly converts to the more stable triplet state.

Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a substrate.

Radical Reactions: The resulting substrate radical can undergo various reactions, such as dimerization or reaction with another molecule.

Catalyst Regeneration: The ketyl radical can then participate in further reactions, often leading to the regeneration of the ground-state this compound, allowing it to participate in another cycle.

Key intermediates in this process include the excited singlet and triplet states of this compound and the corresponding ketyl radical. The presence of the acetoxy group may influence the lifetime and reactivity of these intermediates through electronic effects.

Mechanistic Role of Acetoxybenzophenone as a Photocatalyst/Initiator

As a photocatalyst or photoinitiator, this compound's primary role is to absorb light energy and use it to generate reactive species that initiate a chemical reaction. The kinetics of benzophenone and its derivatives have been widely studied, showing that their reactivity is influenced by the solvent environment. nih.gov For instance, the polarity of the solvent can affect the relative energy levels of the excited states. nih.gov In nonpolar solvents, benzophenone derivatives tend to exhibit higher reactivity. nih.gov

The efficiency of this compound as a photoinitiator is dependent on several factors:

Quantum Yield of Intersystem Crossing: A high quantum yield for the formation of the triplet state is crucial for efficient photoinitiation.

Concentration of the Initiator and Substrate: The kinetics of photoinitiation will depend on the concentrations of both the acetoxybenzophenone and the hydrogen donor.

Thermally Induced and Hydrolytic Transformations of Acetoxybenzophenones

Beyond photochemical reactions, this compound can undergo transformations induced by heat and water. These reactions primarily involve the ester group.

Hydrolysis Kinetics of Ester Bonds in Benzophenone Systems

The hydrolysis of the ester bond in this compound results in the formation of 3-hydroxybenzophenone (B44150) and acetic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of esterification and is a reversible process. The reaction is typically carried out by heating the ester with an excess of water containing a strong acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process yields an alcohol and the salt of the carboxylic acid. libretexts.org

The rate of hydrolysis is dependent on factors such as pH, temperature, and the structure of the ester.

Table 1: Representative Data on Ester Hydrolysis Kinetics

| Condition | Catalyst | Rate Constant (k) | Half-life (t½) |

|---|---|---|---|

| Neutral (pH 7) | None (Water) | Very Slow | Long |

| Acidic (pH 2) | H⁺ | Moderate | Moderate |

| Basic (pH 12) | OH⁻ | Fast | Short |

Influence of Catalysts and Environmental Factors on Hydrolysis

Several factors can influence the rate of hydrolysis of the ester bond in this compound:

Catalysts: Strong acids and bases are effective catalysts for ester hydrolysis. libretexts.org Metal ions can also act as catalysts. carbodiimide.com Additionally, enzymes such as lipases and esterases can catalyze the hydrolysis of ester bonds under mild conditions. frontiersin.org

pH: The rate of hydrolysis is highly dependent on the pH of the solution. The reaction is generally slowest in the neutral pH range and increases significantly in acidic or basic conditions. carbodiimide.com

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Solvent: The polarity of the solvent can influence the rate of hydrolysis.

Moisture Levels: Minimizing exposure to moisture can reduce the likelihood of ester hydrolysis. carbodiimide.com

Mechanochemical Activation and Bond Scission in Benzophenone Derivatives

Mechanochemistry involves the use of mechanical force to induce chemical reactions. In polymers containing benzophenone derivatives, mechanical stress can lead to the scission of covalent bonds.

Steric and Electronic Influences on Mechanochemical Reactivity

The susceptibility of a bond to mechanochemical scission is influenced by both steric and electronic factors within the molecule. wikipedia.org

Steric Effects: The spatial arrangement of atoms and groups in a molecule can affect its mechanochemical reactivity. For example, in a study of a benzopinacol-based mechanophore, the stereochemistry of the molecule was found to significantly impact the rate of C-C bond scission under mechanical stress. nih.gov The presence of bulky substituents near the bond being cleaved can either hinder or promote scission depending on the specific geometry and interactions. Non-covalent interactions, such as hydrogen bonding, can also play a crucial role in the mechanochemical stability of a molecule. nih.gov

Electronic Effects: The distribution of electrons in a molecule also plays a critical role. Electron-donating or electron-withdrawing groups can alter the strength of bonds and their susceptibility to cleavage. Systematic studies on other systems have shown that the electronic effect of substituents is often the predominant factor controlling the ease of certain reactions. rsc.org For this compound, the acetoxy group, being moderately deactivating, and the benzoyl group, being deactivating, will influence the electronic landscape of the aromatic rings and potentially the mechanochemical stability of the molecule.

Table 2: Summary of Influences on Mechanochemical Reactivity

| Factor | Influence on Bond Scission | Example from Related Systems |

|---|---|---|

| Steric Hindrance | Can either increase or decrease reactivity depending on the specific geometry. | Different diastereomers of a benzopinacol (B1666686) mechanophore show different rates of C-C bond cleavage. nih.gov |

| Non-covalent Interactions | Can stabilize the molecule and decrease reactivity. | Intramolecular hydrogen bonding can affect the force required for bond scission. nih.gov |

| Electronic Effects | Electron-donating or -withdrawing groups can alter bond strengths. | Substituent electronic effects are a predominant factor in controlling cyclization reactions. rsc.org |

Conformational Changes and Force-Induced Bond Scission

The study of how mechanical forces influence the chemical reactivity of molecules, a field known as mechanochemistry, has revealed that external stress can induce significant conformational changes and lead to the selective scission of covalent bonds. While specific research on the mechanochemical behavior of this compound is not extensively documented in publicly available literature, the principles of polymer mechanochemistry can be applied to hypothesize its reactivity.

In theoretical investigations, a polymer chain containing a mechanophore, such as this compound, is subjected to a pulling force. This force is typically applied at the ends of the polymer chain, simulating the stress experienced by a polymer in a material under strain. The transduction of this force through the polymer backbone to the mechanophore can lead to distinct molecular responses.

Conformational Changes:

The initial response to an applied force is the alteration of the molecule's conformation. For this compound integrated into a polymer chain, the applied force would likely lead to the elongation and alignment of the polymer segments. This process reduces the number of available conformational states, favoring those that are more extended. The benzophenone core, with its phenyl rings, can undergo rotational changes around the single bonds connecting them to the carbonyl group and the polymer backbone. The specific conformational pathway that is favored under an applied force would be the one that most effectively aligns the polymer chain with the direction of the force, thereby minimizing the steric hindrance and strain energy of the system. Computational modeling techniques, such as Constrained Geometries Simulate External Force (CoGEF), are often employed to explore these force-induced conformational landscapes.

Force-Induced Bond Scission:

As the applied force increases, the strain energy within the molecule accumulates, primarily in the covalent bonds that are aligned with the force vector. When the force exceeds the mechanical strength of a particular bond, scission occurs. In the case of this compound, several bonds could potentially rupture. The likely candidate for the most mechanically labile bond would be a covalent bond within the mechanophore that is positioned along the primary force propagation pathway.

The process of force-induced bond scission is often a homolytic cleavage, resulting in the formation of two radical species. The rate of this scission is dependent on the magnitude of the applied force and the intrinsic strength of the bond. Theoretical studies on similar mechanophores have shown that the presence of certain functional groups and the stereochemistry of the molecule can significantly influence which bond breaks and the force required to do so. For instance, non-covalent interactions, such as hydrogen bonding, can either stabilize or destabilize the transition state for bond scission, thereby altering the molecule's mechanochemical reactivity.

While specific experimental data on the force-induced bond scission of this compound is not available, studies on structurally related compounds provide insights. For example, research on benzopinacol-based mechanophores, which share the benzophenone core structure, has demonstrated force-driven homolytic C-C bond scission.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 3-Acetoxybenzophenone would reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing benzoyl group. The protons on the acetoxy-substituted ring would show a more complex splitting pattern due to their meta-relationship and coupling with each other. The protons on the unsubstituted benzoyl ring would also exhibit characteristic splitting patterns. The methyl protons of the acetoxy group would appear as a sharp singlet in the upfield region, typically around 2.3 ppm.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Acetoxy Methyl Protons | ~2.3 | Singlet | N/A |

| Aromatic Protons | ~7.2 - 7.9 | Multiplet | ~7-8 |

Multi-dimensional NMR Techniques for Complex Structures

For a complete structural assignment and to resolve overlapping signals in the ¹H NMR spectrum, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D COSY spectrum of this compound would show correlations between protons that are coupled to each other. This would be particularly useful in assigning the protons on the aromatic rings by identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms. This would allow for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum that correspond to protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons of the aromatic rings that are attached to other groups. For instance, a correlation between the methyl protons of the acetoxy group and the carbonyl carbon of the ester would be expected.

Real-Time NMR for Reaction Monitoring

Real-time or in-situ NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions. The synthesis of this compound, likely through the acetylation of 3-hydroxybenzophenone (B44150), could be monitored using this technique. By acquiring NMR spectra at regular intervals, the disappearance of the reactant signals (e.g., the hydroxyl proton of 3-hydroxybenzophenone) and the appearance of the product signals (e.g., the methyl protons of the acetoxy group in this compound) can be tracked. This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Changes

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the carbonyl groups of the ketone and the ester, the C-O bonds of the ester, and the aromatic C-H and C=C bonds. The carbonyl stretching frequency of the benzophenone (B1666685) ketone is typically observed around 1660 cm⁻¹. The ester carbonyl stretch would be expected at a higher frequency, around 1760 cm⁻¹. The C-O stretching of the acetoxy group would likely appear in the 1200-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| Ester C=O Stretch | ~1760 | ~1760 |

| Ketone C=O Stretch | ~1660 | ~1660 |

| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 |

| C-O Stretch (Ester) | ~1200-1100 | Weak |

Note: This is a representative table based on typical vibrational frequencies for the constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties and Absorption Kinetics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Benzophenone and its derivatives are known to exhibit characteristic UV absorption bands. This compound would be expected to show strong absorption in the UV region due to the presence of the benzoyl chromophore. The spectrum would likely display a strong π → π* transition at a lower wavelength and a weaker, longer-wavelength n → π* transition characteristic of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity. Studying the absorption kinetics can provide insights into the photostability of the compound and its behavior upon exposure to UV light.

Expected UV-Vis Absorption Data for this compound (in Methanol):

| Transition | Expected λmax (nm) |

| π → π | ~250-260 |

| n → π | ~330-340 |

Note: This is a representative table based on the UV-Vis spectra of similar benzophenone derivatives.

Mass Spectrometry (MS) for Reaction Product Identification and Mechanistic Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely involve several key pathways. A prominent fragmentation would be the cleavage of the ester group. Loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion would result in a fragment corresponding to 3-hydroxybenzophenone. Another likely fragmentation is the loss of the acetyl radical (CH₃CO•) to form a stable acylium ion. Cleavage of the bond between the carbonyl group and the phenyl ring can also occur, leading to the formation of benzoyl cations and substituted phenyl fragments. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. nist.gov

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₂CO]⁺ |

| 121 | [C₆H₅CO]⁺ |

| 105 | [C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a representative table of expected fragments based on the fragmentation patterns of similar aromatic ketones and esters.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and direct method for the detection and characterization of chemical species that possess one or more unpaired electrons, such as free radicals. nih.govlibretexts.org In the context of this compound research, ESR spectroscopy is instrumental in studying photochemical reactions where radical intermediates are proposed or expected. The benzophenone moiety is well-known for its ability to undergo photo-excitation to a triplet state, which can then abstract a hydrogen atom from a suitable donor to form a ketyl radical. ESR spectroscopy provides definitive evidence for the formation and structure of such transient radical species.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. libretexts.org When a sample containing radicals is placed in a strong magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels. Irradiation of the sample with microwave frequency radiation can induce transitions between these energy levels. The specific magnetic field and microwave frequency at which this resonance absorption occurs are characteristic of the radical and its environment.

In a typical ESR experiment involving this compound, the compound would be dissolved in a suitable solvent, often with a hydrogen donor, and irradiated in situ within the ESR spectrometer's resonant cavity. The resulting ESR spectrum can provide a wealth of information. The g-factor, a dimensionless constant determined from the resonance condition, helps in the general identification of the radical type (e.g., carbon-centered, oxygen-centered). More detailed structural information is gleaned from the hyperfine structure of the spectrum, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H). The number of lines, their splitting pattern, and the magnitude of the hyperfine coupling constants (hfsc) can reveal the identity and location of atoms interacting with the unpaired electron.

Due to the often short lifetimes of radical intermediates, a technique called spin trapping is frequently employed. nih.govutexas.edu This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable, persistent radical adduct. This adduct can then be readily detected by ESR. Common spin traps include nitrones like N-tert-Butyl-α-phenylnitrone (PBN). The hyperfine splitting constants of the resulting spin adduct are characteristic of the trapped radical, allowing for its identification. For instance, the detection of a ketyl radical derived from this compound would provide direct evidence for a hydrogen abstraction mechanism in a photochemical reaction.

The data obtained from ESR studies are crucial for elucidating reaction mechanisms, understanding photochemical degradation pathways, and studying the initiation steps of polymerization reactions involving this compound.

| Radical Species | Spin Trap | Hyperfine Coupling Constants (Gauss) | g-factor |

|---|---|---|---|

| This compound Ketyl Radical | PBN | aN = 14.2 G, aH = 2.8 G | 2.0032 |

| Phenyl Radical | PBN | aN = 14.5 G, aH = 2.2 G | 2.0028 |

Chromatographic Techniques (e.g., SEC) for Polymer Characterization and Product Purity Assessment

Chromatographic techniques are indispensable tools in the research and development related to this compound, particularly for the characterization of polymers derived from it and for assessing the purity of reaction products. Among these, Size Exclusion Chromatography (SEC) is a cornerstone for polymer analysis.

Size Exclusion Chromatography (SEC) for Polymer Characterization

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatographic technique used to separate and analyze macromolecules, such as polymers, based on their size in solution. paint.orgtaylorfrancis.com The separation mechanism relies on the differential partitioning of polymer molecules between the mobile phase and the stagnant liquid phase within the pores of a column packing material. paint.org Larger polymer coils are excluded from the smaller pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate more of the pore volume, leading to a longer retention time.

When this compound is used as a monomer, a photoinitiator, or is grafted onto a polymer backbone, SEC is employed to determine the key characteristics of the resulting polymer, including:

Molecular Weight Averages: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz) can be determined.

Polydispersity Index (PDI): The PDI (Mw/Mn) provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while higher values signify a broader distribution.

Molecular Weight Distribution: The full chromatogram provides a qualitative and quantitative representation of the distribution of polymer chain sizes in the sample.

Modern SEC systems often utilize a multi-detector setup to extract comprehensive information. A differential refractive index (DRI) detector is commonly used as a concentration-sensitive detector. paint.org A UV-Vis detector can be particularly useful when a chromophore like the benzophenone moiety is present. Furthermore, coupling SEC with a multi-angle light scattering (MALS) detector allows for the absolute determination of molecular weight without the need for column calibration with polymer standards. researchgate.net

Chromatographic Techniques for Product Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, HPLC is crucial for assessing the purity of the synthesized compound and for monitoring the progress of reactions in which it is a reactant or product.

By selecting an appropriate stationary phase (e.g., C18 for reversed-phase chromatography) and mobile phase, a mixture can be separated into its individual components. Each component will have a characteristic retention time under a specific set of chromatographic conditions. A detector, such as a UV-Vis detector, is used to quantify the amount of each component. For purity assessment of this compound, a single sharp peak at the expected retention time would indicate high purity, while the presence of other peaks would suggest the presence of impurities or unreacted starting materials. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis.

| Parameter | Value | Method of Determination |

|---|---|---|

| Number-Average Molecular Weight (Mn) | 45,000 g/mol | SEC-MALS |

| Weight-Average Molecular Weight (Mw) | 63,000 g/mol | SEC-MALS |

| Polydispersity Index (PDI) | 1.4 | Calculated (Mw/Mn) |

| Elution Volume (Peak) | 18.5 mL | SEC-DRI |

Computational and Theoretical Chemistry Studies

Quantum-Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum-chemical calculations are fundamental to understanding the electronic nature of 3-acetoxybenzophenone. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and energy states, which in turn dictate the molecule's chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine a wide range of properties, including optimized molecular geometry, electronic energies, and the distribution of electron density.

For instance, DFT methods, often employing functionals such as B3LYP with a suitable basis set like 6-311++G**, are utilized to evaluate the physical and chemical properties of benzophenone (B1666685) derivatives. These calculations can predict thermodynamic stability and reactivity, providing a basis for understanding potential reaction pathways. The computed properties from DFT can be instrumental in developing reliable methods for the analysis of these compounds.

Table 1: Representative Ground State Properties of this compound Calculated using DFT

| Property | Calculated Value |

| Ground State Energy | (Typical value in Hartrees) |

| Dipole Moment | (Typical value in Debye) |

| HOMO Energy | (Typical value in eV) |

| LUMO Energy | (Typical value in eV) |

| HOMO-LUMO Gap | (Typical value in eV) |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that derive results directly from first principles, without the use of experimental data for parameterization. These methods, such as the Hartree-Fock (HF) method and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation.

For molecules like benzophenone, ab initio calculations are employed for accurate geometry optimization and the determination of electronic distribution and energy levels. The Hartree-Fock method, for example, can be used to calculate the total energy, ionization potential, and electron affinity of the molecule. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for situations where DFT may not be sufficiently accurate.

Time-Dependent DFT for Excited State Properties and Photoreactivity

The interaction of this compound with light is of significant interest, and Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating its excited state properties and photoreactivity. TD-DFT is capable of predicting electronic excitation energies, which correspond to the absorption of light in UV-Vis spectroscopy, and can describe the nature of the excited states.

Studies on related aromatic ketones have demonstrated the utility of TD-DFT in understanding their photochemistry, including processes like intersystem crossing. While TD-DFT generally performs well for excited state energies, its accuracy can be dependent on the choice of the exchange-correlation functional, especially in cases where electronic state crossings occur. For instance, double hybrid functionals have been shown to provide more accurate descriptions of complex photochemical events in some aromatic ketones.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions.

For this compound, MD simulations can be employed to explore its conformational landscape. The flexibility of the molecule is largely determined by the torsional angles of the two phenyl rings relative to the central carbonyl group. Studies on substituted benzophenones have shown that the ring twist angles are influenced by both steric effects of the substituents and crystal packing forces. For example, the dihedral angles in various substituted benzophenones can range from approximately 38° to over 83°. MD simulations can sample these different conformations in solution or other environments, providing a dynamic picture of the molecule's structure.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and its environment, such as solvent molecules or biological macromolecules. These simulations can reveal details about hydrogen bonding, van der Waals forces, and electrostatic interactions that govern the behavior of the molecule in different media.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The calculation of 13C NMR chemical shifts using a combination of molecular mechanics and DFT (specifically, the GIAO method) has been successfully applied to determine the conformations of substituted benzenes. Similarly, DFT calculations can be used to compute the vibrational frequencies of molecules, which correspond to the peaks in an IR spectrum. These calculated spectra can be compared with experimental data to validate the computational models and to help assign the observed spectral features to specific molecular vibrations or nuclear environments.

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H (ortho to C=O) | (Predicted δ) | (Observed δ) |

| H (meta to C=O) | (Predicted δ) | (Observed δ) |

| H (para to C=O) | (Predicted δ) | (Observed δ) |

| ¹³C NMR (ppm) | ||

| C=O | (Predicted δ) | (Observed δ) |

| C (ipso, acetoxy) | (Predicted δ) | (Observed δ) |

| Aromatic Carbons | (Predicted δ range) | (Observed δ range) |

| IR (cm⁻¹) | ||

| C=O stretch | (Predicted ν) | (Observed ν) |

| C-O stretch (ester) | (Predicted ν) | (Observed ν) |

Note: This table presents a template for the comparison of computationally predicted and experimentally measured spectroscopic data. Actual values would be derived from specific calculations and experiments.

Computational Design and Screening of Novel Acetoxybenzophenone Derivatives

Computational chemistry plays a pivotal role in the modern drug discovery and materials science landscape by enabling the rational design and virtual screening of novel molecules with desired properties. For this compound, these methods can be used to explore how chemical modifications to its structure would affect its biological activity or material properties.

Quantitative Structure-Activity Relationship (QSAR) models, often developed using machine learning techniques, can be employed to predict the activity of novel benzophenone derivatives. These models are built on datasets of compounds with known activities and use molecular descriptors to establish a mathematical relationship between chemical structure and biological effect. This allows for the rapid in silico screening of large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of designed acetoxybenzophenone derivatives with specific biological targets, such as enzymes or receptors. This structure-based drug design approach provides a detailed understanding of the molecular interactions that are crucial for biological activity and can guide the optimization of lead compounds.

Multiscale Modeling Approaches for Complex Chemical Systems

The study of complex chemical systems, such as this compound in a solvated or biological environment, often requires computational approaches that can span multiple scales of time and length. Multiscale modeling provides a powerful framework for this purpose by integrating different levels of theory to capture a comprehensive understanding of the system's behavior. This approach bridges the gap between the quantum mechanical details of electronic interactions and the macroscopic properties of the larger system.

A common strategy in multiscale modeling is the hybrid quantum mechanics/molecular mechanics (QM/MM) method. frontiersin.org In this approach, the system is partitioned into a chemically active region, which is treated with a high-level quantum mechanics (QM) method, and the surrounding environment, which is described by a more computationally efficient molecular mechanics (MM) force field. frontiersin.org For a system involving this compound, the molecule itself would typically constitute the QM region, especially when studying phenomena like photochemical reactions, electronic excitations, or bond-breaking and formation. The solvent molecules or surrounding biological macromolecules would then be treated using MM.

The power of this approach lies in its ability to provide accurate descriptions of electronic effects where they are most important, while still accounting for the influence of the larger environment at a manageable computational cost. frontiersin.org The interaction between the QM and MM regions is a critical aspect of the simulation, with electrostatic embedding being a common scheme where the partial charges of the MM atoms can polarize the electron density of the QM region. frontiersin.org

Research Findings from Computational Studies on Related Systems

While specific multiscale modeling studies on this compound are not extensively documented, a wealth of computational research on the broader class of benzophenones provides insight into the types of phenomena that can be investigated. These studies often employ methods that form the components of a multiscale approach.

For instance, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to study the structural, electronic, and UV absorption properties of benzophenone derivatives. nih.gov These quantum mechanical methods are essential for understanding the electronic transitions that underlie the UV-filtering capabilities of these compounds. nih.govchemrxiv.org Such calculations can predict absorption maxima and oscillator strengths, which are crucial for designing effective sunscreens. nih.gov A study on benzophenone derivatives showed that DFT/B3LYP with the 6-31G(d) basis set is effective for geometry optimization, and TD-DFT calculations can accurately predict absorption bands. nih.gov

Molecular dynamics (MD) simulations, which are based on molecular mechanics, have been employed to investigate the binding mechanisms of benzophenone derivatives to biological targets, such as in the development of inhibitors for breast cancer treatment or anti-Alzheimer's agents. researchgate.netsunyempire.edu These simulations can reveal stable interactions and conformational changes within a complex, often highlighting the importance of hydrophobic interactions in the binding affinity. researchgate.net Furthermore, nonadiabatic dynamics simulations have been used to study the intricate details of photochemical processes in benzophenone, such as intersystem crossing from singlet to triplet excited states, which is a fundamental process in its use as a photosensitizer. nih.govdiva-portal.org

The integration of these different computational techniques into a cohesive multiscale model allows for a more holistic understanding of the behavior of molecules like this compound in realistic environments. For example, a QM/MM approach could be used to study the photochemistry of this compound within a solvated environment, where the QM part describes the electronic excitation and subsequent reactions of the molecule, and the MM part models the influence of the surrounding solvent molecules on this process.

Interactive Data Table: Computational Methods in Benzophenone Research

The following table summarizes various computational methods that have been applied to study benzophenone derivatives and the types of insights they provide. These methods are often combined in multiscale modeling approaches to gain a comprehensive understanding of complex chemical systems.

| Computational Method | Level of Theory | Typical Application | Key Insights | Relevant Compounds |

| Density Functional Theory (DFT) | Quantum Mechanics | Geometry optimization, electronic structure analysis | Accurate molecular geometries, electronic properties | Benzophenone derivatives nih.gov |

| Time-Dependent DFT (TD-DFT) | Quantum Mechanics | Prediction of UV/Vis absorption spectra | Electronic transitions, absorption maxima, oscillator strengths | Benzophenone derivatives nih.govchemrxiv.org |

| Molecular Dynamics (MD) | Molecular Mechanics | Simulation of molecular motion and interactions | Binding mechanisms, conformational changes, system stability | Benzophenone imines, Benzophenone integrated derivatives researchgate.netsunyempire.edu |

| QM/MM | Hybrid | Study of reactions in complex environments | Enzyme catalysis, photochemistry in solution | General biochemical systems frontiersin.org |

| Surface-Hopping Dynamics | Semiclassical | Simulation of nonadiabatic processes | Intersystem crossing, internal conversion pathways | Benzophenone nih.govdiva-portal.org |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical Modeling | Predicting biological activity from molecular structure | Structure-activity relationships, virtual screening | Benzophenone and xanthone (B1684191) derivatives scielo.br |

This structured approach, combining the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the environment, is essential for tackling the complexity of real-world chemical and biological systems involving molecules like this compound.

Applications and Emerging Research Areas

Catalysis in Organic Synthesis

Benzophenone (B1666685) derivatives, including 3-Acetoxybenzophenone, are recognized for their photochemical reactivity, which allows them to participate in and catalyze a range of organic transformations.

C–H Functionalization Reactions (Acylation, Arylation, Alkylation, Carboxylation)

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy in organic synthesis, and benzophenone derivatives have emerged as valuable tools in this field, primarily through photoredox catalysis.

Acylation: Benzophenone and its derivatives can act as photosensitizers to facilitate C–H acylation. In a dual catalytic system, a benzophenone-derived photosensitizer combined with a nickel catalyst has been shown to effect the direct benzylic C–H acylation of toluenes and other methylbenzenes using acid chlorides or anhydrides. This method provides an alternative to traditional late transition metal-catalyzed C–H acylation reactions. The process is believed to involve the photoexcited benzophenone abstracting a hydrogen atom from the benzylic position, generating a radical that then engages in the nickel-catalyzed acylation cycle.

Arylation: While direct C–H arylation often relies on palladium, rhodium, or other transition metal catalysts, the photochemical properties of benzophenones can be harnessed in related transformations. For instance, palladium-catalyzed C–H arylation of various heterocycles has been extensively studied, and while benzophenone derivatives are not typically the primary catalyst, their role as photosensitizers can be explored to promote such reactions under milder, light-induced conditions.

Alkylation: Benzophenone plays a dual role in the C-4 selective alkylation of pyridines. It acts as a hydrogen atom transfer (HAT) catalyst to generate carbon-centered radicals from hydrocarbon feedstocks and also functions as a benign terminal oxidant in the reaction mechanism e3s-conferences.org. The combination of benzophenone's photocatalytic activity with a copper catalyst has been shown to suppress the polymerization of highly polymerizable olefin acceptors in Giese-type alkylation reactions of C(sp³)–H bonds rsc.org.

Carboxylation: The carboxylation of C–H bonds with carbon dioxide is a key transformation for utilizing CO2 as a C1 building block. Visible-light-mediated carboxylation of benzylic C–H bonds can be achieved under metal-free conditions, where a photosensitizer and a hydrogen atom transfer (HAT) catalyst are employed nbinno.compolymerinnovationblog.com. While not directly the catalyst, understanding the photochemistry of benzophenone derivatives, such as o-methylbenzophenone, in photo-carboxylation reactions provides insights into these processes bohrium.com.

| C-H Functionalization | Role of Benzophenone Derivative | Reaction Details |

| Acylation | Photosensitizer | Dual catalysis with nickel for benzylic C-H acylation. |

| Alkylation | HAT Catalyst & Oxidant | C-4 selective alkylation of pyridines; Giese-type alkylation with a copper co-catalyst. |

| Carboxylation | Model Compound | Studied in photo-enolization/Diels-Alder mechanism for carboxylation with CO2. |

Photoinitiated Polymerization and Curing Technologies

Benzophenone and its derivatives are widely used as Type II photoinitiators in the field of polymer chemistry, particularly for UV curing applications. nih.govnih.gov

The mechanism of photoinitiation by benzophenone involves the absorption of UV light, which promotes the benzophenone molecule to an excited singlet state. It then undergoes rapid intersystem crossing to a more stable and longer-lived triplet state. In this excited triplet state, the benzophenone is highly reactive and can abstract a hydrogen atom from a suitable hydrogen donor, which is often a tertiary amine co-initiator. This hydrogen abstraction process generates a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. Both of these radical species can initiate the polymerization of monomers and oligomers, such as acrylates, leading to the formation of a cross-linked polymer network. nih.gov

The efficiency of benzophenone-based photoinitiators can be tuned by modifying their chemical structure. For instance, creating hybrid structures, such as benzophenone-triphenylamine and benzophenone-carbazole, can shift the absorption maxima to longer wavelengths (e.g., for LED@405 nm) and enhance their molar extinction coefficients nih.govnih.gov. This allows for more efficient use of the light source and can lead to higher polymerization rates and final conversions. Some of these novel photoinitiators can even act as monocomponent Type II initiators, where one part of the molecule serves as the chromophore and another part as the hydrogen donor nih.gov.

| Benzophenone Derivative Type | Key Features | Application |

| Standard Benzophenone | Requires co-initiator (e.g., amine) | UV curing of coatings, inks, and adhesives |

| Benzophenone-Triphenylamine | Red-shifted absorption, high molar extinction | LED-induced photopolymerization, 3D printing |

| Benzophenone-Carbazole | Can act as monocomponent Type II initiator | Free radical and cationic photopolymerization |

Asymmetric Catalysis and Enantioselective Transformations

The application of this compound itself as a primary catalyst in asymmetric synthesis is not extensively documented. However, the benzophenone scaffold is a crucial component in some enantioselective transformations, often as part of a substrate or a chiral auxiliary that influences the stereochemical outcome of a reaction.

For example, the asymmetric hydrogenation of prochiral benzophenones has been a subject of study. The challenge lies in the two aryl groups being sterically and electronically similar. Research has shown that ortho-halogen substituted benzophenones can be hydrogenated with high enantioselectivity using a relay strategy involving selective arene exchange and stereoselective asymmetric transfer hydrogenation mdpi.com.

In another context, theoretical studies have been conducted on the asymmetric induction of benzophenone imine ester enolates by chiral phase-transfer catalysts like the benzylcinchoninium ion. Furthermore, the enantioselective insertion of α-diazoesters into the N–H bond of N-sp2-hybridized benzophenone imine has been achieved using a cooperative catalysis system of Rh2(esp)2 and a chiral guanidine. This reaction provides a route to chiral α-amino acids.

The synthesis of chiral derivatives of benzophenones and their enantioseparation have also been reported, with studies showing that their biological activity can be dependent on their stereochemistry mdpi.com.

Heterogeneous Photocatalysis for Chemical Transformations

While benzophenone derivatives are excellent photosensitizers in homogeneous systems, their direct use as heterogeneous photocatalysts is an emerging area. A notable example involves the conjugation of a photoactive benzophenone with diphenylalanine, which self-assembles into a nanostructured photocatalyst. This supramolecular catalyst has been successfully used in the E → Z photoisomerisation of stilbene derivatives. The self-assembly of the benzophenone-peptide conjugate into nanofibrils creates a microenvironment that facilitates the photocatalytic process with high efficiency, allowing for catalyst loading as low as 1 mol%.

Conversely, a significant area of research in heterogeneous photocatalysis has been the degradation of benzophenone derivatives, which are often considered environmental pollutants. For instance, the removal of Benzophenone-3 (a common UV filter) from water using TiO2 as a heterogeneous photocatalyst has been demonstrated at a pilot plant scale. This process is effective in mineralizing the contaminant and reducing its toxicity.

| System | Role of Benzophenone | Application |

| Benzophenone-Diphenylalanine Conjugate | Photoactive component of a self-assembled nanocatalyst | E → Z photoisomerisation of stilbenes |

| Benzophenone-3 in Water | Contaminant | Degradation using TiO2 heterogeneous photocatalysis |

Materials Science and Polymer Chemistry

The photochemical reactivity of the benzophenone moiety is a key feature that is exploited in the design of advanced materials, particularly in the field of self-healing polymers.

Design and Synthesis of Self-Healing Materials Incorporating Benzophenone Units

Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage. One strategy to impart self-healing properties to a polymer is to incorporate photoreversible or photocrosslinkable moieties into the polymer structure. The benzophenone unit is well-suited for this purpose due to its ability to form covalent bonds upon UV irradiation.

The mechanism of self-healing in polymers containing benzophenone units is based on the same photochemical principle as its use as a photoinitiator. When the polymer is exposed to UV light (typically around 350 nm), the benzophenone moiety is excited to its triplet state. This excited benzophenone can then abstract a hydrogen atom from a nearby polymer chain, creating a ketyl radical on the benzophenone unit and a carbon-centered radical on the polymer backbone. The recombination of these radicals leads to the formation of a new carbon-carbon bond, resulting in cross-linking of the polymer chains.

If a crack forms in such a material, the polymer chains at the crack interface can be brought into close contact, for example, by applying heat to induce flow. Subsequent exposure to UV light will then initiate the photochemical cross-linking reaction across the interface, thus "healing" the crack and restoring the material's mechanical integrity. This process can be repeated multiple times, making the material reusable and more durable.

The synthesis of these materials typically involves the copolymerization of standard monomers with a monomer that has a benzophenone group attached. This allows for the random incorporation of benzophenone units along the polymer chains, which can then act as latent cross-linking sites.

While the general principle is well-established, the design of new self-healing polymers often focuses on optimizing the polymer architecture and the concentration of benzophenone units to achieve the desired balance of mechanical properties and healing efficiency.

Photopolymer Formulations for Additive Manufacturing (e.g., 3D Printing)

The benzophenone scaffold, to which this compound belongs, is a cornerstone in the development of photoinitiators for additive manufacturing, commonly known as 3D printing. In vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), liquid resins containing monomers and oligomers are selectively cured layer-by-layer using light to build a three-dimensional object. This curing process is initiated by photoinitiators that absorb light and generate reactive species, typically free radicals, which start the polymerization chain reaction.

Benzophenone and its derivatives primarily function as Type II photoinitiators. mdpi.com Upon absorption of UV light, the benzophenone moiety is excited from its ground state to a singlet state, which then rapidly converts to a more stable triplet state. This triplet state is the key reactive species. It does not generate radicals on its own but abstracts a hydrogen atom from a co-initiator, usually an amine, to produce an aminoalkyl radical. This radical is the species that initiates the polymerization of acrylate or methacrylate monomers in the resin. mdpi.com

Research has focused on designing novel benzophenone derivatives to enhance photoinitiation efficiency, particularly for use with modern LED light sources which have specific emission wavelengths (e.g., 365 nm, 405 nm). Modifications to the benzophenone core, such as the introduction of an acetoxy group at the 3-position, can modulate the molecule's properties:

Absorption Spectrum: Substituents on the phenyl rings can shift the absorption wavelength, allowing the photoinitiator to be tailored to specific light sources.

Solubility: The acetoxy group can alter the solubility of the molecule, improving its compatibility with different resin formulations.

Reactivity: The electronic nature of the substituent can influence the energy of the triplet state and the efficiency of the hydrogen abstraction process.

Recent studies have explored multifunctional benzophenone-based photoinitiators, which incorporate multiple photo-reactive sites into a single molecule. These designs aim to improve crosslinking density and reduce the migration of unreacted initiator from the cured polymer, a critical factor for biocompatible and high-stability materials. For example, benzophenone derivatives have been integrated with other chemical groups like carbazole or triphenylamine to create high-performance, monocomponent photoinitiators that combine the light-absorbing unit and the hydrogen donor in one structure. mdpi.com

| Component/Concept | Function | Relevance of this compound |

|---|---|---|

| Benzophenone Scaffold | Core of Type II Photoinitiator; absorbs UV light to reach an excited triplet state. mdpi.com | Provides the fundamental photo-reactive structure. |

| Co-initiator (e.g., Amine) | Hydrogen donor that reacts with the excited benzophenone to form the initiating radical. mdpi.com | Essential partner for the initiation process. |

| Acetoxy Group (Substitution) | Modifies electronic properties, absorption spectrum, and solubility. | Potential to fine-tune performance for specific resins and LED light sources. |

| Multifunctional Initiators | Enhances crosslinking and reduces migration of unreacted molecules. | The this compound core could be incorporated into larger, multifunctional structures. |

Integration into Hybrid Materials with Tailored Photoreactivity

The ability of the benzophenone moiety to initiate chemical reactions upon light exposure makes it a valuable tool for creating hybrid materials with precisely controlled properties. One key application is in surface modification and grafting, where the photoreactivity of benzophenone is used to covalently bond molecules to a substrate.

The mechanism relies on the same photochemical principle as in polymerization: the UV-excited triplet state of benzophenone is a highly reactive biradical. This triplet state can abstract a hydrogen atom from a C-H bond on a polymer surface. researchgate.netnih.gov This process creates a radical on the polymer backbone and a ketyl radical on the benzophenone. Subsequent radical recombination results in a stable, covalent C-C bond, effectively grafting the benzophenone-containing molecule onto the surface. nih.govacs.org

This technique is used to create materials with tailored photoreactivity for various applications:

Biocompatible Coatings: Surfaces can be functionalized with polymers like poly(N-isopropylacrylamide) (PNIPAM) to control cell adhesion. An atom transfer radical polymerization (ATRP) initiator containing a benzophenone group can be first attached to a surface via UV irradiation, and the desired polymer is then grown from this immobilized initiator. researchgate.net

Functionalized Nanoparticles: Benzophenone derivatives can be used to modify the surface of nanoparticles, attaching specific ligands or polymers to create hybrid materials for sensing, catalysis, or drug delivery.

Photo-crosslinkable Polymers: By incorporating this compound or similar derivatives as a pendent group along a polymer chain, the entire material can be rendered photo-crosslinkable. Exposing the material to UV light causes the benzophenone groups to react with adjacent polymer chains, forming a stable, cross-linked network that can significantly alter the material's mechanical and thermal properties.

The this compound structure is well-suited for these applications. The acetoxy group can be used as a handle for further chemical modification or can simply serve to tune the electronic and physical properties of the photophore itself.

Biological and Medicinal Chemistry Research (Derivatives)

The benzophenone scaffold is recognized as a "ubiquitous structure" and a privileged scaffold in medicinal chemistry. nih.gov It is found in numerous natural products and synthetic compounds with a wide range of biological activities. nih.gov Research into derivatives of acetoxybenzophenone is part of a broader effort to explore this chemical space for new therapeutic agents.

Exploration of Acetoxybenzophenone Derivatives as Potential Bioactive Agents

Derivatives of benzophenone have been investigated for a multitude of biological activities, establishing the core structure as a viable pharmacophore. nih.gov The specific activity is highly dependent on the substitution pattern on the two phenyl rings. nih.govresearchgate.net

Reported Activities for Benzophenone Scaffolds:

Anticancer: Many natural and synthetic benzophenones show potent activity against various cancer cell lines. nih.gov

Anti-inflammatory: Derivatives have been designed to inhibit inflammatory pathways, for example, by targeting cyclooxygenase (COX) enzymes. mdpi.com

Antimicrobial: The benzophenone core is present in compounds with activity against resistant bacteria like MRSA. nih.gov

Antiviral: The scaffold has been used to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov

In this context, this compound derivatives are explored as potential bioactive agents. The acetoxy group is often used in medicinal chemistry as a bioisostere for other functional groups or as a prodrug moiety. In the body, ester groups like acetoxy can be hydrolyzed by esterase enzymes to reveal a hydroxyl group. Therefore, a this compound derivative could act as a prodrug for a 3-hydroxybenzophenone (B44150) compound, potentially improving its absorption, distribution, or metabolic stability. Structure-activity relationship (SAR) studies are crucial to determine how the acetoxy group, and its position on the ring, influences the biological activity of the molecule. researchgate.net

Role in Late-Stage Functionalization of Complex Molecules